4-Benzylnaphthalene-1,2-diol
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Overview
Description
4-Benzylnaphthalene-1,2-diol is an organic compound characterized by a naphthalene ring substituted with a benzyl group and two hydroxyl groups at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzylnaphthalene-1,2-diol can be synthesized through several methods. One common approach involves the dihydroxylation of alkenes using osmium tetroxide or potassium permanganate . Another method includes the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale dihydroxylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Benzylnaphthalene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl-containing compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Benzylnaphthalene-1,2-diol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Benzylnaphthalene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, enabling it to participate in various biochemical processes. For instance, it can act as a nucleophile in substitution reactions or as a reducing agent in redox reactions .
Comparison with Similar Compounds
1,2-Dihydroxynaphthalene: Shares the naphthalene core with hydroxyl groups at positions 1 and 2 but lacks the benzyl group.
4-Allylbenzene-1,2-diol: Contains an allyl group instead of a benzyl group, leading to different reactivity and applications.
Uniqueness: Its structure allows for versatile reactivity, making it valuable in various fields of research and industry .
Properties
CAS No. |
72261-60-0 |
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Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-benzylnaphthalene-1,2-diol |
InChI |
InChI=1S/C17H14O2/c18-16-11-13(10-12-6-2-1-3-7-12)14-8-4-5-9-15(14)17(16)19/h1-9,11,18-19H,10H2 |
InChI Key |
AIYZGTFFFUPTGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C3=CC=CC=C32)O)O |
Origin of Product |
United States |
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